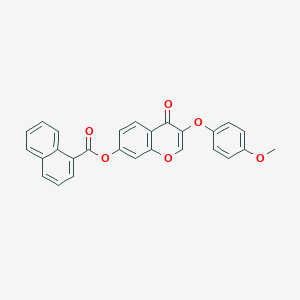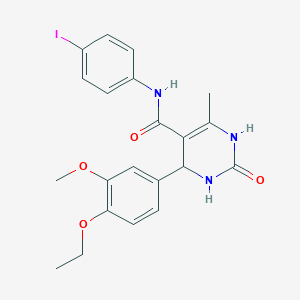
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate, also known as Coumarin-7-naphthoate, is a chemical compound that has drawn the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to induce apoptosis by activating caspase-3 and caspase-9, and inhibiting the PI3K/Akt signaling pathway. In addition, it has been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
The neuroprotective effects of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate may be attributed to its antioxidant and anti-inflammatory properties. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been reported to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate in lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a promising candidate for further development as a potential anticancer agent. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its pharmacological properties and potential therapeutic applications.
Another direction is to optimize its synthesis method to improve its yield and purity. This will facilitate its use in lab experiments and clinical trials.
Finally, further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. This will help to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate can be achieved through a multi-step reaction. The first step involves the synthesis of 7-hydroxycoumarin from salicylaldehyde and ethyl acetoacetate. The second step involves the reaction between 7-hydroxycoumarin and 4-methoxyphenol in the presence of a base to form 3-(4-methoxyphenoxy)-4H-chromen-4-one. The final step involves the esterification of 3-(4-methoxyphenoxy)-4H-chromen-4-one with 1-naphthoic acid in the presence of a catalyst to yield 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential therapeutic applications in various fields. In the field of cancer research, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to induce apoptosis, inhibit angiogenesis, and suppress cancer cell migration and invasion.
In the field of neuroscience, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1-naphthoate has been studied for its potential neuroprotective effects. It has been reported to protect neurons against oxidative stress, reduce inflammation, and improve cognitive function.
Eigenschaften
Molekularformel |
C27H18O6 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H18O6/c1-30-18-9-11-19(12-10-18)32-25-16-31-24-15-20(13-14-23(24)26(25)28)33-27(29)22-8-4-6-17-5-2-3-7-21(17)22/h2-16H,1H3 |
InChI-Schlüssel |
QREASOXZPIYJQT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)